molecular formula C12H9ClF3N3 B1415018 3-Chloro-N-(4-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine CAS No. 1040046-12-5

3-Chloro-N-(4-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B1415018
M. Wt: 287.67 g/mol
InChI Key: RRYKFYYOSXBQIG-UHFFFAOYSA-N
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Description

“Benzamide, 3-chloro-N-(4-pyridinylmethyl)-” is a chemical compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group with a 3-chloro substitution and a N-(4-pyridinylmethyl)- group .

Scientific Research Applications

Fungicide Composition

3-Chloro-N-(4-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine, as part of the compound Fluazinam, has applications in fungicides. Fluazinam shows interactions like N—H⋯F hydrogen bonds, forming inversion dimers and chains along [100] in its crystal form, indicating its stability and interaction properties in agricultural applications (Jeon, Kim, Lee, & Kim, 2013).

Chemical Synthesis

This compound is involved in chemical reactions such as C(sp2)−H activation and CE (E = CH, N) bonds reduction, highlighting its reactivity and potential in synthetic organic chemistry (Barrio, Esteruelas, & Oñate, 2004).

Intermediate in Synthesis

It serves as an intermediate in synthesizing other compounds like flazasulfuron, underlining its importance in the development of new chemical entities (Yi-hui, 2009).

Synthesis of Pesticides

This compound is utilized in the synthesis of various pesticides, demonstrating its applicability in agrichemical research (Xin-xin, 2006).

As a Key Intermediate

It acts as a key intermediate for the synthesis of herbicides like trifloxysulfuron, showing its versatile use in the development of agricultural chemicals (Hang-dong, 2010).

Regioexhaustive Functionalization

This compound has been explored for regioexhaustive functionalization, indicating its potential in creating diverse derivatives for varied applications (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

properties

IUPAC Name

3-chloro-N-(pyridin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3/c13-10-5-9(12(14,15)16)7-19-11(10)18-6-8-1-3-17-4-2-8/h1-5,7H,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYKFYYOSXBQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-(4-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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